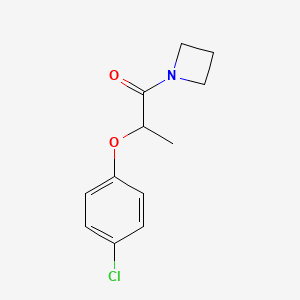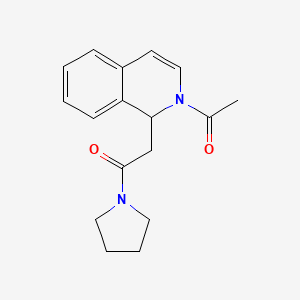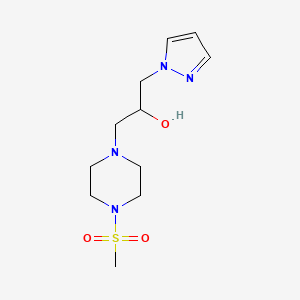
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ACP-105 and belongs to the class of nonsteroidal selective androgen receptor modulators (SARMs). ACP-105 has been shown to selectively bind to androgen receptors in the body, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
ACP-105 selectively binds to androgen receptors in the body, which leads to the activation of specific genes involved in muscle and bone growth. This mechanism of action is similar to that of traditional androgen therapy, but ACP-105 has the advantage of selectively targeting androgen receptors in specific tissues, which may reduce the risk of side effects.
Biochemical and Physiological Effects:
ACP-105 has been shown to increase muscle mass and bone density in animal models, which suggests that it may have similar effects in humans. ACP-105 has also been shown to improve physical performance in animal models, which may have implications for athletes and military personnel.
Advantages and Limitations for Lab Experiments
One of the advantages of using ACP-105 in lab experiments is its specificity for androgen receptors, which allows researchers to study the effects of androgens in specific tissues without affecting other tissues. However, the synthesis of ACP-105 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on ACP-105. One area of research is the development of ACP-105 analogs with improved pharmacokinetic properties. Another area of research is the investigation of ACP-105 in combination with other therapies for the treatment of muscle wasting, osteoporosis, and prostate cancer. Additionally, further research is needed to determine the long-term safety and efficacy of ACP-105 in humans.
Synthesis Methods
The synthesis of ACP-105 involves several steps, including the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form 2-(4-chloro-2-methylphenoxy)ethylamine. This compound is then reacted with 2-azetidinone to form 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one. The synthesis of ACP-105 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
ACP-105 has been studied extensively for its potential therapeutic applications in various diseases. One of the main areas of research is the treatment of muscle wasting and osteoporosis. ACP-105 has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the treatment of these conditions in humans.
Another area of research is the treatment of prostate cancer. ACP-105 has been shown to selectively bind to androgen receptors in prostate cancer cells, which may inhibit the growth of these cells. This makes ACP-105 a potential therapy for prostate cancer patients who are resistant to traditional androgen deprivation therapy.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-8-11(14)4-5-12(9)17-10(2)13(16)15-6-3-7-15/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNZPHDCBVVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)


![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)



![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)

